molecular formula C15H20N2O4S B1347011 N-(N-Formyl-L-methionyl)-L-phenylalanine CAS No. 22008-60-2

N-(N-Formyl-L-methionyl)-L-phenylalanine

Cat. No.: B1347011
CAS No.: 22008-60-2
M. Wt: 324.4 g/mol
InChI Key: VZQJQFGSAAGNSI-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing N-formyl-L-methionyl-L-leucyl-L-phenylalanine as a Biologically Active Peptide in Host Defense

N-formyl-L-methionyl-L-leucyl-L-phenylalanine is a prototypical member of the N-formylated oligopeptide family of chemotactic factors. wikipedia.org These peptides are crucial components of the innate immune system's mechanism for defending against pathogens. wikipedia.org They are typically released by bacteria or from disrupted mitochondria, acting as powerful signals to attract and activate circulating blood leukocytes. wikipedia.orgingentaconnect.com This directed migration, known as chemotaxis, guides phagocytic cells toward sites of bacterial invasion or tissue damage. wikipedia.org

The biological significance of fMLP in host defense is substantial. It is one of the most widely used probes for studying the mechanisms of leukocyte chemotaxis. nih.gov The interaction of fMLP with specific receptors on phagocytes triggers a cascade of events essential for combating infection. nih.govexlibrisgroup.com These responses are a fundamental part of the innate immune system's first line of defense against bacterial invasions. wikipedia.org Studies in mice lacking the high-affinity N-formylpeptide receptor (FPR) have provided direct evidence for the in vivo role of fMLP signaling in antibacterial host defense. nih.govexlibrisgroup.com These mice showed increased susceptibility to bacterial infections, confirming the importance of this pathway in innate immunity. nih.govexlibrisgroup.com

Beyond its role in bacterial defense, fMLP can also act as a "find-me" signal released from dead or dying cells. wikipedia.org This recruits phagocytes to clear cellular debris, thereby mitigating inflammation and facilitating tissue repair. wikipedia.org

Historical Perspective of N-formyl-L-leucyl-L-phenylalanine Research and its Identification as a Chemotactic Factor

The journey to understanding fMLP began in 1887 with Élie Metchnikoff's observation that leukocytes were attracted to certain bacteria. wikipedia.org It was later proposed that this attraction was due to soluble elements released by the bacteria. wikipedia.org In the mid-20th century, researchers like Peter Ward, Elmer Becker, and Henry Showell demonstrated that these chemotactic factors were low molecular weight elements produced by various bacteria. wikipedia.org

A significant breakthrough came from the understanding that bacteria initiate protein synthesis with N-formylmethionine, whereas eukaryotic cells primarily use non-formylated methionine. wikipedia.org This led Schiffmann, Corcoran, and Wahl to hypothesize and subsequently prove that N-formyl-methionine and related peptides could stimulate the chemotaxis of neutrophils and macrophages. wikipedia.org

Subsequent research involving various N-formylated oligopeptides identified fMLP as the most potent in stimulating rabbit neutrophil chemotaxis. wikipedia.org The biological relevance of synthetic fMLP was solidified when it was purified and identified as the major peptide neutrophil chemotactic factor produced by Escherichia coli. semanticscholar.org The discovery of fMLP and its receptors was a landmark in immunology, leading to the first identification of a leukocyte receptor for a chemotactic factor. wikipedia.org This paved the way for defining three distinct types of fMLP receptors and understanding the stimulus-response coupling mechanisms of chemotactic factors. wikipedia.org

Key Historical Milestones in fMLP Research
Year Discovery
1887Élie Metchnikoff observes leukocyte attraction to bacteria. wikipedia.org
1970sSchiffmann, Corcoran, and Wahl show N-formyl-methionyl peptides stimulate neutrophil and macrophage chemotaxis. wikipedia.org
Post-1970sfMLP is identified as the most potent N-formylated oligopeptide for neutrophil chemotaxis. wikipedia.org
1984fMLP is purified and identified as a major chemotactic factor from E. coli. semanticscholar.org

Overview of Current Academic Research Trajectories for N-formyl-L-leucyl-L-phenylalanine

Current academic research continues to explore the multifaceted roles of fMLP and its receptors, extending beyond classical immunology. Due to its significant biological functions and ease of synthesis, fMLP has become a model chemotactic factor for studying peptide-receptor interactions and phagocyte functions. ingentaconnect.com

Receptor Pharmacology and Signaling: A major focus of current research is on the human formyl peptide receptors: FPR1, FPR2, and FPR3. ingentaconnect.comwikipedia.org These G protein-coupled receptors are considered novel pharmacological targets. ingentaconnect.com Research is actively investigating the intricate signaling pathways activated by fMLP binding. These pathways involve the activation of phospholipase C (PLC), mitogen-activated protein kinases (MAPKs), and phosphatidylinositol 3-kinase (PI3K), leading to cellular responses like calcium mobilization, superoxide (B77818) generation, and degranulation. qiagen.comnih.gov There is particular interest in how different chemoattractants like fMLP and platelet-activating factor (PAF) utilize distinct and common intracellular signaling cascades to elicit specific functional responses in neutrophils. researchgate.net

Beyond Immunity: The role of fMLP is being investigated in a variety of non-myeloid contexts. Research has implicated fMLP and its receptors in the pathophysiology of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in neurological cancers like neuroblastoma. nih.gov Furthermore, fMLP signaling is being explored in the context of intestinal homeostasis, where it can have dose-dependent effects, contributing to either health or pathology. mdpi.comresearchgate.net There is also evidence that fMLP can have anti-inflammatory and anti-nociceptive effects under certain conditions, challenging its traditional view as a purely pro-inflammatory molecule. ingentaconnect.com Some studies have even shown that fMLP can inhibit the production of the pro-inflammatory cytokine TNF-α in neutrophils stimulated by lipopolysaccharide (LPS). nih.gov

Therapeutic Potential: The diverse roles of fMLP have opened up avenues for therapeutic research. For instance, fMLP has been shown to promote osteoblast differentiation in human mesenchymal stem cells, suggesting potential applications in bone regeneration. nih.gov Its effects on blood pressure have also been studied, with fMLP inducing a depressor effect in rabbits. nih.gov

Table of Current Research Areas for fMLP

Research Area Focus Key Findings
Receptor Signaling Elucidating the downstream pathways of FPR1, FPR2, and FPR3 activation. fMLP activates PLC, MAPKs, and PI3K pathways to control neutrophil functions. qiagen.comnih.gov
Neuroinflammation Investigating the role of fMLP in neurodegenerative diseases and neurological cancers. fMLP signaling is implicated in the pathology of Alzheimer's, Parkinson's, and neuroblastoma. nih.gov
Intestinal Health Understanding the dose-dependent effects of fMLP on gut homeostasis. fMLP can either maintain epithelial integrity or contribute to inflammation depending on its concentration. mdpi.comresearchgate.net
Anti-inflammatory Properties Exploring the conditions under which fMLP exhibits anti-inflammatory effects. fMLP can inhibit TNF-α production and induce anti-nociceptive effects. ingentaconnect.comnih.gov
Regenerative Medicine Investigating the potential of fMLP to promote tissue regeneration. fMLP promotes the differentiation of mesenchymal stem cells into osteoblasts. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-22-8-7-12(16-10-18)14(19)17-13(15(20)21)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQJQFGSAAGNSI-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944615
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22008-60-2
Record name N-Formylmethionylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin and Biological Production of N Formyl L Methionyl L Leucyl L Phenylalanine

N-formyl-L-methionyl-L-leucyl-L-phenylalanine as a Bacterial N-formylated Oligopeptide Byproduct

The primary source of N-formyl-L-methionyl-L-leucyl-L-phenylalanine is bacteria. wikipedia.orgharvard.edunih.gov In prokaryotes, protein synthesis is initiated with N-formylmethionine. wikipedia.orgdrugbank.com Consequently, bacteria release proteins and peptides that begin with this modified amino acid. When bacterial cells are lysed or actively secrete these molecules, N-formylated oligopeptides like fMLP are dispersed in the surrounding tissue. wikipedia.org These bacterial products act as potent chemoattractants for polymorphonuclear leukocytes (PMNs), guiding them to the site of infection. wikipedia.orgnih.gov The release of these byproducts is a key mechanism by which the innate immune system detects bacterial presence. wikipedia.org

N-formyl-L-methionyl-L-leucyl-L-phenylalanine Mimicry by Mitochondrially-Derived N-formylated Peptides

Interestingly, the host's own mitochondria can produce N-formylated peptides that mimic those of bacteria. wikipedia.org Mitochondria, having evolved from symbiotic bacteria, share a similar protein synthesis machinery that also utilizes N-formylmethionine. wikipedia.orgdrugbank.com When host cells are damaged or die, their mitochondria can release these N-formylated peptides. wikipedia.org These molecules, structurally and functionally similar to bacterial fMLP, can also initiate an inflammatory response by recruiting leukocytes. wikipedia.org This process acts as a "find-me" signal, attracting phagocytes to clear cellular debris from sites of tissue injury, even in the absence of infection. wikipedia.org

Evolutionary and Immunological Significance of N-formyl-L-methionyl-L-leucyl-L-phenylalanine in Pattern Recognition

The ability of the innate immune system to recognize N-formyl-L-methionyl-L-leucyl-L-phenylalanine is a classic example of pattern recognition. N-formylated peptides represent a pathogen-associated molecular pattern (PAMP) when they originate from bacteria, and a damage-associated molecular pattern (DAMP) when released from mitochondria. wikipedia.org

The immune system has evolved specific pattern recognition receptors (PRRs) to detect these molecules. The primary receptors for fMLP are formyl peptide receptors (FPRs), which belong to the G protein-coupled receptor superfamily. nih.govebi.ac.ukwikipedia.org The binding of fMLP to these receptors on leukocytes triggers a cascade of intracellular signaling events.

Key Research Findings on fMLP-Induced Immune Responses:

FindingImplication
fMLP is a potent chemoattractant for polymorphonuclear leukocytes and a macrophage activator. nih.govebi.ac.ukwikipedia.orgIt directs immune cells to sites of infection or injury to eliminate pathogens and clear debris.
The interaction of fMLP with its receptors is highly specific. wikipedia.orgThis specificity ensures a targeted immune response to molecules characteristic of bacteria or cellular damage.
fMLP can induce the secretion of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in human peripheral blood mononuclear cells. nih.govThis amplifies the inflammatory response, recruiting more immune cells and enhancing pathogen clearance.
Mitochondrially-derived N-formylated peptides can mimic the action of bacterial fMLP, activating the same receptors. wikipedia.orgThis highlights a conserved evolutionary mechanism for initiating inflammation in response to both infection and sterile tissue injury.

This table is interactive. Users can sort and filter the data.

The discovery of fMLP and its receptors was a landmark in immunology, providing the first identification of a leukocyte receptor for a chemotactic factor and elucidating fundamental mechanisms of innate immunity and inflammation. wikipedia.org

Molecular Mechanisms of N Formyl L Methionyl L Leucyl L Phenylalanine Action and Receptor Interactions

Formyl Peptide Receptors (FPRs) as Primary Transducers

In humans, the formyl peptide receptor family consists of three subtypes: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3 (formerly FPRL2). wikipedia.orgnih.gov These receptors are encoded by genes clustered on chromosome 19 and serve as pattern recognition receptors (PRRs) that recognize formylated peptides derived from bacteria or damaged host mitochondria. frontiersin.orgfrontiersin.orgfrontiersin.org This recognition is a key element of the innate immune system's ability to detect infection and tissue injury. frontiersin.orgwikipedia.org

FPR1 is the prototypical high-affinity receptor for fMLF and other N-formylated peptides. nih.govnih.gov Early studies in the 1970s identified that synthetic N-formylmethionine-containing oligopeptides, with fMLF being the most potent, could stimulate neutrophil chemotaxis through a receptor-dependent mechanism. wikipedia.orgnih.gov The structure of FPR1 consists of 350 amino acids, forming the characteristic seven-transmembrane helical bundle of a GPCR. nih.gov The binding of fMLF to FPR1 is highly specific, with the N-formyl group being crucial for optimal interaction and biological activity. nih.govnih.gov

Upon agonist binding, FPR1 undergoes a conformational change that facilitates its coupling to pertussis toxin-sensitive inhibitory G proteins (Gi). nih.govnih.gov This coupling is a critical step in signal transduction. nih.gov The activation of FPR1 by different concentrations of fMLF can trigger distinct cellular responses. For instance, subnanomolar concentrations are sufficient to induce chemotaxis, while higher nanomolar to micromolar concentrations are required for degranulation and the generation of superoxide (B77818), a key component of the respiratory burst in phagocytes. nih.gov This concentration-dependent signaling highlights the receptor's ability to fine-tune the cellular response to an inflammatory stimulus. frontiersin.org

FPR2/ALX and FPR3 share significant amino acid sequence homology with FPR1 (approximately 69% and 56%, respectively), and FPR2/ALX shares 83% homology with FPR3. mdpi.com Despite these similarities, they exhibit distinct ligand binding profiles and functional roles.

FPR2/ALX is considered the most versatile and promiscuous member of the family, recognizing a wide array of structurally diverse ligands. nih.gov It serves as a low-affinity receptor for fMLF but binds with higher affinity to other ligands, including longer N-formylated peptides, host-derived proteins like Serum Amyloid A (SAA), and anti-inflammatory lipids such as Lipoxin A4 (LXA4). nih.govnih.govmdpi.com This promiscuity allows FPR2/ALX to mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals, depending on the specific agonist. nih.govnih.govnih.gov For example, SAA binding promotes pro-inflammatory responses, while LXA4 binding initiates anti-inflammatory pathways. nih.gov

FPR3 is the least characterized member of the family. frontiersin.org Unlike FPR1 and FPR2, it does not bind fMLF effectively. frontiersin.orgnih.gov It has been shown to bind the acetylated peptide F2L, a cleavage product of human heme-binding protein, which can induce calcium mobilization and chemotaxis in FPR3-expressing leukocytes. nih.govfrontiersin.org FPR3 is also a receptor for the mitochondrial-derived peptide humanin. frontiersin.org A notable characteristic of FPR3 is its tendency for constitutive internalization, which has led to the suggestion that it may act as a "decoy" receptor, modulating the availability of its ligands for other receptors. frontiersin.orgnih.gov

ReceptorAffinity for fMLFKey LigandsPrimary Roles
FPR1HighN-formyl peptides (e.g., fMLF) nih.govnih.govPro-inflammatory, chemotaxis, degranulation, superoxide production nih.govnih.gov
FPR2/ALXLowfMLF, Serum Amyloid A (SAA), Lipoxin A4 (LXA4) nih.govnih.govPro- and anti-inflammatory/pro-resolving responses nih.govnih.gov
FPR3Does not bind effectivelyF2L peptide, Humanin nih.govfrontiersin.orgLess characterized, potential decoy receptor, pro-resolving actions frontiersin.orgfrontiersin.orgnih.gov

Research has shown that the human FPR1 possesses a high degree of constitutive activity. nih.gov This means that the receptor can signal and activate G-proteins even in the absence of an agonist. nih.govresearchgate.net This basal, agonist-independent activity is sensitive to pertussis toxin, indicating its reliance on Gi-proteins. nih.gov Certain compounds previously classified as FPR antagonists, such as cyclosporin (B1163) H, have been identified as inverse agonists. nih.gov Inverse agonists are molecules that bind to the receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity. nih.govresearchgate.net This is in contrast to neutral antagonists, which block agonist binding but have no effect on the receptor's basal activity. nih.gov The presence of sodium ions can also stabilize the receptor in an inactive state, diminishing the efficacy of inverse agonists. nih.gov

The expression of FPRs was initially described in myeloid cells but has since been identified in a wide range of hematopoietic and non-hematopoietic cells and tissues. frontiersin.orgfrontiersin.org

FPR1 is highly expressed in phagocytic leukocytes, including neutrophils and monocytes/macrophages. tandfonline.comnih.govnih.gov Its expression has also been detected in natural killer cells, dendritic cells, astrocytes, microglial cells, hepatocytes, fibroblasts, and various epithelial cells. nih.govjci.orgscienceopen.com

FPR2/ALX shows an even broader distribution pattern than FPR1. scienceopen.com It is expressed in myeloid cells, as well as in non-myeloid cells such as epithelial cells, hepatocytes, astrocytoma and neuroblastoma cells, and microvascular endothelial cells. nih.govfrontiersin.orgscienceopen.com

FPR3 expression is more restricted, found predominantly in monocytes, macrophages, and endothelial cells, but not typically in neutrophils. frontiersin.orgnih.govunina.itnih.gov

Cell/Tissue TypeFPR1 ExpressionFPR2/ALX ExpressionFPR3 Expression
NeutrophilsHigh nih.govPresent unina.itAbsent nih.gov
Monocytes/MacrophagesHigh nih.govPresent unina.itPresent frontiersin.org
Dendritic CellsPresent nih.govPresent nih.govPresent nih.gov
Epithelial CellsPresent jci.orgPresent nih.govNot widely reported
Endothelial CellsPresent nih.govPresent frontiersin.orgPresent frontiersin.org
HepatocytesPresent nih.govPresent scienceopen.comNot widely reported
Astrocytes/MicrogliaPresent nih.govscienceopen.comPresent unina.itNot widely reported

G Protein-Coupled Receptor (GPCR) Signaling Cascades

The binding of an agonist like fMLF to an FPR initiates a series of intracellular signaling events characteristic of GPCRs. frontiersin.orgnih.gov These receptors transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. frontiersin.orgacs.org

FPRs are coupled to the Gi family of G proteins. nih.govreactome.org In its inactive state, the G protein exists as a heterotrimer consisting of an α subunit bound to guanosine (B1672433) diphosphate (B83284) (GDP), and a tightly associated βγ subunit complex. frontiersin.org Upon ligand binding and receptor activation, the receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit. researchgate.net

This GTP binding induces a conformational change in the Gα subunit, causing its dissociation from both the receptor and the Gβγ dimer. frontiersin.org Both the Gα-GTP subunit and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector enzymes and ion channels, propagating the signal throughout the cell. frontiersin.org This dissociation is a pivotal step that leads to the activation of multiple signaling pathways responsible for the diverse cellular responses elicited by fMLF. frontiersin.orgnih.gov

Phospholipase C (PLC) and Phospholipase D Activation

Upon fMLP binding to its receptor, a key early event is the activation of phosphatidylinositol-specific phospholipase C (PLC). nih.gov This enzyme hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium, while DAG remains in the membrane to activate Protein Kinase C (PKC). nih.gov The activation of PLC is a pivotal step, as its inhibition has been shown to abolish fMLP-induced calcium release. nih.gov

The stimulation of neutrophils by fMLP also leads to the activation of Phospholipase D (PLD). nih.gov Research in human neutrophils suggests a two-step process for PLD activation that is dependent on calcium influx. nih.govtheadl.com PLD activation results in the breakdown of phosphatidylcholine to produce phosphatidic acid (PA), another important lipid messenger. nih.govnih.gov However, the precise role of PLD in fMLP-mediated functions is complex; some studies indicate that PLD is dispensable for superoxide generation and degranulation in mouse neutrophils, suggesting that PA can also be produced through the combined actions of PLC and DAG kinase. nih.gov Other research suggests PLD is involved in cellular functions such as chemotaxis. nih.gov

Intracellular Calcium Mobilization and Homeostasis Regulation

A hallmark of fMLP-induced cell activation is a rapid and transient increase in the cytosolic free calcium concentration ([Ca2+]i). nih.gov This calcium signal is generated through a two-pronged mechanism: the initial release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum, followed by an influx of extracellular Ca2+ through channels in the plasma membrane. nih.govmdpi.com The release from internal stores is directly mediated by IP3, a product of PLC activity. nih.govmdpi.com

This elevation in intracellular calcium is a critical prerequisite for the activation of numerous downstream effector molecules and pro-inflammatory cellular activities. nih.gov The restoration of calcium homeostasis is achieved by Ca2+-ATPases on the plasma membrane and endomembranes, which actively pump Ca2+ out of the cytosol and back into intracellular stores. mdpi.com The regulation of intracellular Ca2+ is essential for maintaining the primary source for future mobilization and ensuring a proper environment for protein folding within the endoplasmic reticulum. nih.gov

Protein Kinase C (PKC) and Tyrosine Kinase Activation

The activation of macrophages and other immune cells by fMLP involves both Protein Kinase C (PKC) and protein tyrosine kinases (PTKs). nih.govniscpr.res.in The fMLP-induced generation of DAG by PLC is a key step in activating conventional PKC isoforms, which also require elevated intracellular calcium for their synergistic activation. nih.gov Studies using PKC inhibitors like H-7 and chelerythrine (B190780) chloride have demonstrated the importance of this kinase family in mediating fMLP-induced immune responses. nih.govniscpr.res.in Specifically, conventional PKC is considered crucial for functions such as superoxide generation. nih.gov

Concurrently, fMLP stimulation triggers the activation of protein tyrosine kinases. nih.govnih.gov This is evidenced by an increase in the tyrosine phosphorylation of several cellular proteins in macrophages following fMLP treatment. nih.govniscpr.res.in The use of PTK inhibitors, such as genistein (B1671435) and lavendustin A, has been shown to downregulate fMLP-induced macrophage activation, indicating that PTK activity is required for the generation of inflammatory mediators. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: p38MAPK, ERK1/2, and AKT Activation

The fMLP receptor is coupled to the activation of several Mitogen-Activated Protein Kinase (MAPK) cascades, which are critical in regulating gene expression, cell growth, and differentiation. frontiersin.org The primary MAPK families activated by fMLP include p38 MAPK, ERK1/2, and the upstream kinase AKT. nih.govresearchgate.net

p38MAPK : In neutrophils, fMLP induces the rapid phosphorylation and activation of p38 MAPK. researchgate.net This pathway is responsive to stress stimuli and plays a role in inflammation. nih.gov

ERK1/2 : The Extracellular signal-Regulated Kinases 1 and 2 are typically activated by growth factors. nih.gov In human monocytes, fMLP stimulates ERK1/2 activation through a pathway involving RhoA-GTPase, which is dependent on the FPRL1/FPR2 receptor and reactive oxygen species (ROS), but independent of intracellular calcium release. nih.gov

AKT : The kinase AKT (also known as Protein Kinase B) is also strongly activated by fMLP in monocytes via a RhoA-GTPase-dependent mechanism. nih.gov In some cell types, AKT can act as an upstream mediator of ERK activation, while p38 MAPK activation appears to be independent of AKT. researchgate.net

KinaseActivating StimuliUpstream Regulators (in fMLP pathway)Key Downstream Functions
p38MAPKCellular stress, Cytokines, fMLPG-protein, Tyrosine Kinase, PLC/Ca2+Inflammation, Chemokine gene expression
ERK1/2Growth factors, fMLPRhoA-GTPase, ROS, AKTp47Phox phosphorylation, Cell proliferation
AKTfMLPRhoA-GTPase, ROSMediates ERK activation

Nuclear Factor-kappa B (NF-κB) Signaling and p65 Nuclear Translocation

N-formyl-L-methionyl-L-leucyl-L-phenylalanine is an activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of genes involved in inflammation and immune responses. qiagen.comabcam.com In unstimulated cells, NF-κB complexes are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. abcam.com Upon fMLP stimulation, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB proteins. qiagen.comabcam.com

This degradation unmasks a nuclear localization signal on the NF-κB subunits, allowing the complex to move into the nucleus. abcam.comnih.gov The most common activated form is a heterodimer of the p50 and p65 (RelA) subunits. abcam.com The translocation of p65 into the nucleus is a key indicator of NF-κB activation. nih.govresearchgate.netresearchgate.net Once in the nucleus, the p65:p50 dimer binds to specific DNA sequences to drive the transcription of proinflammatory genes. nih.gov This activation by fMLP is cell-specific and depends on signaling components expressed during myeloid differentiation. qiagen.com

Pin1 Activation and its Role in N-formyl-L-leucyl-L-phenylalanine-Induced Cellular Functions

Recent research has identified the prolyl-isomerase Pin1 as a novel molecular switch in fMLP-induced neutrophil functions. nih.govnih.gov Pin1 is an enzyme that specifically isomerizes pSer/Thr-Pro motifs in proteins, inducing conformational changes that can regulate their activity. nih.gov In human neutrophils, fMLP, acting as a G-protein coupled receptor agonist, induces the activation of Pin1. nih.govmdpi.com

The activation of Pin1 is critical for several key neutrophil functions. Inhibition of Pin1 has been shown to impair fMLP-induced chemotaxis and the degranulation of both azurophil and specific granules. nih.govmdpi.com Furthermore, Pin1 plays a crucial role in the priming of the NADPH oxidase, the enzyme complex responsible for the respiratory burst. nih.gov Pin1 binds to the phosphorylated p47phox subunit of the NADPH oxidase, catalyzing a conformational change that facilitates further phosphorylation by PKC, leading to the hyper-activation of the enzyme and enhanced ROS production. nih.govresearchgate.net

Cyclic AMP (cAMP) Metabolism in N-formyl-L-leucyl-L-phenylalanine-Activated Cells

Cyclic AMP (cAMP) is a ubiquitous second messenger that modulates a wide range of cellular processes, including inflammation. nih.govmdpi.com In the context of fMLP-activated cells, cAMP metabolism appears to play a regulatory role. researchgate.net The intracellular levels of cAMP are controlled by the balance between its synthesis by adenylate cyclases and its degradation by phosphodiesterases. mdpi.comelifesciences.org

In human neutrophils, evidence suggests the existence of a negative-feedback mechanism on fMLP-induced signaling that is mediated by cAMP. researchgate.net Elevating intracellular cAMP levels, for instance through the use of phosphodiesterase inhibitors, can inhibit fMLP-induced responses such as the activation of Phospholipase D (PLD). researchgate.net This inhibitory effect is mediated by the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). researchgate.netnih.gov

Cellular and Immunological Responses Elicited by N Formyl L Methionyl L Leucyl L Phenylalanine

Leukocyte Chemotaxis and Migration Mechanisms

fMLP is a powerful chemoattractant, guiding the directional migration of various leukocytes to sites of inflammation and infection. nih.govnih.govqiagen.com This process, known as chemotaxis, is a fundamental aspect of the innate immune response, enabling the rapid recruitment of immune cells to neutralize invading pathogens. wikipedia.orgnih.gov

N-formyl-L-methionyl-L-phenylalanine is a potent chemoattractant for neutrophils, which are the first line of defense against bacterial infections. wikipedia.orgnih.gov The interaction of fMLP with its receptors on the neutrophil surface initiates a signaling cascade that leads to directed cell movement towards a concentration gradient of the peptide. qiagen.com This process is critical for the accumulation of neutrophils at sites of bacterial invasion. wikipedia.org Studies have shown that fMLP can induce two distinct concentration optima for neutrophil chemotaxis, suggesting the involvement of different receptor subtypes with varying affinities. rupress.org

In addition to stimulating chemotaxis, fMLP also modulates the adhesiveness of granulocytes. wikipedia.org This is a crucial step in the migration of neutrophils from the bloodstream into the tissues. Upon stimulation with fMLP, neutrophils exhibit increased adhesiveness to endothelial cells lining the blood vessels, facilitating their extravasation and subsequent migration to the site of inflammation. wikipedia.org This increased adhesion is a transient effect, allowing the neutrophils to firmly attach to the vessel wall before migrating into the surrounding tissue. wikipedia.org

The chemotactic response of neutrophils to fMLP can be influenced by other signaling molecules. For instance, granulocyte-macrophage colony-stimulating factor (GM-CSF) has been shown to modulate neutrophil chemotaxis, with a loss of response to interleukin-8 (IL-8) but a maintained response to fMLP after GM-CSF treatment. nih.gov This suggests a complex regulation of neutrophil migration in the inflammatory environment.

Interactive Data Table: Key Findings in fMLP-Induced Neutrophil Chemotaxis

FindingOrganism/Cell TypeKey ObservationReference
Potent Chemotactic FactorRabbit NeutrophilsfMLP and other N-formyl-methionyl peptides stimulate neutrophil chemotaxis. wikipedia.org
Biphasic Chemotactic ResponseMouse NeutrophilsfMLP induces two distinct concentration optima for chemotaxis, mediated by high- and low-affinity receptors. rupress.org
Modulation by CytokinesHuman NeutrophilsGM-CSF treatment maintains the chemotactic response to fMLP while diminishing the response to IL-8. nih.gov
Signal OverrideHuman NeutrophilsThe chemotactic signal from fMLP can override signals from other chemoattractants like C5a, IL-8, and LTB4. researchgate.net

N-formyl-L-methionyl-L-phenylalanine also serves as a potent chemoattractant and activator for monocytes and macrophages. wikipedia.orgebi.ac.uknih.gov These cells play a critical role in both the initial and later stages of the inflammatory response, including phagocytosis, antigen presentation, and tissue repair. The recruitment of monocytes from the bloodstream to sites of inflammation is a key event in host defense. ashpublications.orgmdpi.com

fMLP stimulates the directional migration of monocytes, guiding them to areas of bacterial invasion or tissue injury. nih.gov Upon arrival, monocytes can differentiate into macrophages, which are highly phagocytic cells. nih.gov fMLP-induced activation of macrophages involves intracellular signaling pathways, including the activation of protein kinase C (PKC) and protein tyrosine kinases (PTK). nih.govresearchgate.net This activation leads to a variety of functional responses, including the production of inflammatory mediators and enhanced phagocytic capacity. nih.gov

Research has shown that mitochondrial proteins can promote monocyte activation in response to necrotic cells, a process that involves formyl peptide receptors. nih.gov While highly purified fMLP alone may not be sufficient to induce significant interleukin-8 (IL-8) release from monocytes, it can act in concert with other signals to amplify the inflammatory response. nih.gov

Recent evidence has demonstrated that platelets, which are primarily known for their role in hemostasis, also exhibit chemotaxis in response to N-formyl-L-methionyl-L-phenylalanine. nih.govresearchgate.net This finding highlights the broader role of platelets in the innate immune and inflammatory responses. nih.gov Platelets possess functional N-formyl peptide receptors (FPRs), and their activation by fMLP can trigger intracellular calcium mobilization and directed migration. ebi.ac.uknih.gov

The chemotactic response of platelets towards fMLP can be influenced by other molecules, such as ADP, which acts via the P2Y1 receptor. researchgate.net Furthermore, fMLP can prime platelets for activation by other agonists, enhancing their aggregation and thrombus formation under arterial flow conditions. nih.gov This suggests that fMLP can modulate platelet function, contributing to the interplay between inflammation and thrombosis. nih.gov The stimulation of neutrophils by fMLP can, in turn, induce platelet activation, a process mediated by the release of factors like platelet-activating factor (PAF) and arachidonic acid metabolites. nih.govtandfonline.com

Phagocytic Cell Functional Modulation

Beyond its role as a chemoattractant, N-formyl-L-methionyl-L-phenylalanine directly modulates the functional activities of phagocytic cells, such as neutrophils and macrophages. These modulations are critical for the effective clearance of pathogens and cellular debris.

N-formyl-L-methionyl-L-phenylalanine is a potent inducer of phagocytosis, the process by which cells engulf and digest foreign particles, cellular debris, and pathogens. nih.gov This is a cornerstone of the innate immune response, leading to the direct elimination of invading microorganisms. nih.gov The binding of fMLP to its receptors on phagocytes triggers intracellular signaling pathways that lead to cytoskeletal rearrangements and the formation of pseudopods to engulf the target particle. qiagen.com

The induction of phagocytosis by fMLP is a critical step in the host's defense against bacterial infections. nih.gov By enhancing the phagocytic capacity of neutrophils and macrophages, fMLP contributes to the rapid clearance of bacteria from the site of infection. wikipedia.orgnih.gov

Upon activation by N-formyl-L-methionyl-L-phenylalanine, phagocytic cells, particularly neutrophils, release the contents of their intracellular granules. wikipedia.orgnih.gov This process, known as degranulation, unleashes a potent arsenal (B13267) of antimicrobial enzymes and proteins into the extracellular space or within phagosomes. nih.govmdpi.com

Key enzymes released include:

Myeloperoxidase (MPO): A key enzyme stored in the azurophilic granules of neutrophils. wikipedia.orgmdpi.com MPO catalyzes the production of hypochlorous acid (bleach) from hydrogen peroxide and chloride ions, a highly effective microbicidal agent. wikipedia.orgmdpi.com fMLP has been shown to not only induce the release of MPO but also to activate the enzyme within the neutrophils prior to its release. nih.gov The release of MPO is a critical component of the neutrophil's bactericidal activity. mdpi.com

Elastase: A serine protease found in azurophilic granules that can degrade a wide range of proteins, including components of the bacterial cell wall and host extracellular matrix. nih.govnih.gov The release of elastase by fMLP-stimulated neutrophils can be enhanced by priming with bacterial lipopolysaccharide (LPS). nih.gov This enzyme plays a role in both pathogen clearance and the potential for host tissue damage if its activity is not properly regulated. karger.comrupress.orgfrontiersin.org

Neutrophil Gelatinase-Associated Lipocalin (NGAL): A protein stored in the specific granules of neutrophils. mdpi.com NGAL is involved in the innate immune response by binding to bacterial siderophores, thereby sequestering iron and limiting bacterial growth. mdpi.com fMLP stimulation leads to the release of NGAL, contributing to the bacteriostatic environment at the site of infection. mdpi.com

The release of these and other lysosomal enzymes is a time- and concentration-dependent process following fMLP stimulation. nih.gov It is a crucial mechanism by which neutrophils exert their antimicrobial effects and contribute to the inflammatory response. nih.gov

Interactive Data Table: fMLP-Induced Granule Release from Neutrophils

Granule ContentGranule TypeFunctionfMLP-Induced EffectReference(s)
Myeloperoxidase (MPO)Azurophilic (Primary)Production of microbicidal hypochlorous acid.Induces release and intracellular activation. wikipedia.orgmdpi.comnih.govnih.govfrontiersin.org
ElastaseAzurophilic (Primary)Degradation of bacterial and host proteins.Stimulates release, especially after LPS priming. nih.govnih.govkarger.comnih.gov
Neutrophil Gelatinase-Associated Lipocalin (NGAL)Specific (Secondary)Iron sequestration, limiting bacterial growth.Induces release. mdpi.com
LysozymeAzurophilic and SpecificDegrades bacterial peptidoglycan.Stimulates release. nih.gov
β-glucuronidaseAzurophilic (Primary)Degrades complex carbohydrates.Stimulates release. nih.gov

Reactive Oxygen Species (ROS) Production (Superoxide Anion, NADPH Oxidase)

N-formyl-L-methionyl-L-leucyl-L-phenylalanine is a potent activator of phagocytic leukocytes, a key function of which is the production of reactive oxygen species (ROS) as a primary defense mechanism against pathogens. wikipedia.org Stimulation of neutrophils with fMLP triggers a "respiratory burst," characterized by the rapid generation and release of cytotoxic ROS, including the superoxide (B77818) anion (O₂⁻) and hydrogen peroxide. wikipedia.org

The primary enzyme responsible for this process is NADPH oxidase (specifically NOX2 in neutrophils), a multi-protein complex that assembles at the plasma membrane upon cell activation. nih.gov fMLP binding to its G protein-coupled receptors on the neutrophil surface initiates a cascade of intracellular signaling events that lead to the assembly and activation of NADPH oxidase. qiagen.com This activation involves the translocation of cytosolic protein components, such as p47phox and p67phox, to the membrane to form the functional enzyme complex.

Several signaling pathways have been implicated in fMLP-induced ROS production, highlighting the complexity of this cellular response. These pathways include phosphatidylinositol-specific phospholipase C (PLC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs). qiagen.com Furthermore, studies have shown a marked synergistic effect between fMLP and other inflammatory mediators, such as platelet-activating factor (PAF), in enhancing the rate and magnitude of superoxide production.

Pathway/ComponentRole in fMLP-Induced ROS Production
NADPH Oxidase (NOX2) The primary enzyme complex responsible for generating superoxide anions.
Phospholipase C (PLC) Involved in the intracellular signaling cascade leading to NADPH oxidase activation.
Phosphatidylinositol 3-kinase (PI3K) Plays a crucial role in the signaling pathway that stimulates ROS generation.
p38 MAPK A key kinase in the signaling cascade that regulates the respiratory burst.

Modulation of Tumoricidal Activity in Macrophages

The ability of fMLP to modulate the tumoricidal activity of macrophages is highly dependent on its method of delivery to the cell. Research has demonstrated a significant distinction between the effects of free fMLP and fMLP encapsulated within liposomes. nih.govnih.gov

Studies using mouse peritoneal macrophages have shown that free fMLP does not induce tumoricidal properties. nih.gov However, when fMLP is incorporated into multilamellar vesicles (liposomes) composed of phosphatidylcholine and phosphatidylserine, it effectively activates macrophages to become cytotoxic towards tumor cells. nih.govnih.gov This suggests that the activation mechanism requires the peptide to be delivered intracellularly, bypassing the surface receptors that typically mediate responses like chemotaxis. nih.govnih.gov This hypothesis is supported by findings that excess free fMLP fails to competitively inhibit the tumoricidal activation induced by the liposome-encapsulated form. nih.govnih.gov The signaling pathways involved in this intracellular activation include protein kinase C (PKC) and protein tyrosine kinases (PTK), as inhibitors of these enzymes can downregulate the fMLP-induced tumoricidal activity. ebi.ac.uk

fMLP FormulationEffect on Macrophage Tumoricidal ActivityImplied Mechanism
Free fMLP No activation observed.Does not effectively trigger the intracellular pathways required for tumoricidal function.
Liposome-Encapsulated fMLP Potent activation of tumoricidal properties. nih.govnih.govIntracellular delivery of fMLP, bypassing surface receptors and engaging signaling pathways involving Protein Kinase C and Protein Tyrosine Kinases. nih.govnih.govebi.ac.uk

Modulation of Gene Expression and Cytokine Release

Proinflammatory Cytokine Gene Expression in Monocytes (e.g., TNF-α)

N-formyl-L-methionyl-L-leucyl-L-phenylalanine acts as a significant modulator of proinflammatory gene expression in human monocytes. Upon stimulation, fMLP induces the gene expression and secretion of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.gov This response is a critical part of the inflammatory process initiated by bacterial products.

The signaling mechanism for this induction involves the activation of phosphatidylinositol 3-kinase (PI 3-kinase), which is required for the subsequent activation of the transcription factor NF-κB. researchgate.net NF-κB is a pivotal regulator of many proinflammatory genes, and its activation is a key step in the cellular response to fMLP. researchgate.net Interestingly, some research indicates that fMLP can act synergistically with TNF-α itself, leading to a greatly enhanced expression of TNF-α, IL-1β, and Interleukin-8 (IL-8), suggesting a potent positive feedback loop during inflammation. researchgate.net However, other studies have noted that pretreatment of neutrophils and potentially monocytes with fMLP can paradoxically inhibit subsequent LPS-induced TNF-α secretion, indicating a complex regulatory role. nih.gov

Downregulation of Fcγ Receptors in Interferon-gamma-Activated Monocytes/Macrophages

fMLP can exert a downregulatory effect on specific receptors on the surface of activated monocytes. Specifically, fMLP has been shown to significantly abrogate the upregulation of the high-affinity receptor for IgG, FcgammaRI (FcγRI), which is induced by Interferon-gamma (IFN-γ). This effect has been observed in IFN-γ-treated human monocytes.

This downregulation of FcγRI expression is not a direct effect on the receptor itself but appears to be mediated by soluble factors released from the fMLP-treated monocytes. The inhibitory effect of fMLP on FcγRI expression has functional consequences, as it leads to the inhibition of the enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis that are typically seen in IFN-γ-activated cells. This action represents a paradoxical anti-inflammatory effect exerted by a classical proinflammatory molecule, suggesting a potential role for fMLP in the negative feedback regulation of immune responses during bacterial infections.

Release of Calprotectin from Polymorphonuclear Cells

Calprotectin (a heterodimer of S100A8 and S100A9) is a major cytosolic protein in polymorphonuclear cells (PMNs), or neutrophils, and plays a significant role in inflammation. The effect of fMLP on its release has been a subject of investigation with some conflicting results.

One study demonstrated that fMLP, in a dose-dependent manner, induces the release of calprotectin from PMNs in vitro. This release was inhibited by an fMLP antagonist, suggesting a receptor-mediated process. However, a separate study reported that neutrophils exposed to fMLP failed to secrete S100A8/S100A9. This discrepancy may reflect differences in experimental conditions or the complexity of neutrophil secretion pathways, which can distinguish between degranulation and other release mechanisms like NETosis.

Effects on Non-Immune Cells and Tissues

While fMLP is primarily known for its effects on immune cells, its receptors (FPRs) are also expressed on a variety of non-immune cells, where they mediate diverse biological effects.

Epithelial Cells: The interaction of fMLP with intestinal epithelial cells is dose-dependent. At physiological concentrations, fMLP appears to contribute to intestinal homeostasis by reinforcing the colonic barrier function and supporting mucosal repair. researchgate.netmdpi.com Conversely, elevated concentrations are associated with mucosal damage and inflammation. researchgate.net There is conflicting evidence regarding whether intestinal epithelial cells directly express fMLP receptors, with some studies suggesting binding sites are primarily subepithelial. nih.gov

Endothelial Cells: fMLP can directly affect vascular endothelial cells. It has been shown to induce proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov While it does not appear to directly increase endothelial permeability on its own, it can restructure the plasma membrane and significantly enhance the adherence of neutrophils to the endothelium. nih.govjci.org This enhanced adhesion can, in turn, induce caveolae-mediated vascular hyperpermeability, suggesting an indirect but crucial role for fMLP in vascular leakage during inflammation. nih.gov

Fibroblasts: Functional fMLP receptors are expressed by normal human lung and skin fibroblasts. aai.orgnih.gov Stimulation with fMLP triggers dose-dependent migration and adhesion of these cells, along with intracellular signaling events such as calcium flux. aai.orgnih.gov This indicates a potential role for fibroblasts in responding to bacterial signals during innate immunity and wound healing.

Neuronal Cells: The effects of fMLP on the central nervous system are complex. In vitro, fMLP treatment of primary neuronal cultures has been shown to induce apoptosis through the upregulation of inducible nitric oxide synthase (iNOS) and subsequent caspase activation, suggesting a potential neurotoxic role during CNS infections. nih.govdntb.gov.ua In contrast, an in vivo study using a rat model of status epilepticus found that fMLP had a neuroprotective and anticonvulsant effect, reducing seizure severity and neuronal death in the hippocampus. nih.gov This highlights the context-dependent nature of fMLP's actions in the brain.

Cell/Tissue TypeReported Effects of N-formyl-L-methionyl-L-leucyl-L-phenylalanine
Intestinal Epithelium Dose-dependent effects: Reinforces barrier function at low concentrations, causes damage at high concentrations. researchgate.netmdpi.com
Vascular Endothelium Increases neutrophil adherence; promotes proliferation; indirectly contributes to vascular permeability. nih.govnih.govnih.gov
Fibroblasts Induces dose-dependent migration, adhesion, and intracellular calcium signaling. aai.orgnih.gov
Neurons Context-dependent effects: Can induce apoptosis in vitro nih.govdntb.gov.ua but may exert neuroprotective and anticonvulsant effects in vivo. nih.gov
Mesenchymal Stem Cells Promotes osteoblastic differentiation. nih.gov

Osteoblast Differentiation and Bone Formation in Mesenchymal Stem Cells

N-formyl-L-methionyl-L-leucyl-L-phenylalanine has been identified as a regulatory molecule in the differentiation of human mesenchymal stem cells (MSCs) derived from bone marrow. nih.gov The binding of fMLP to its specific cell surface receptor, the N-formyl peptide receptor 1 (FPR1), initiates signaling cascades that promote osteoblastic commitment while suppressing adipogenic differentiation. nih.govnih.gov

Research has demonstrated that during the osteoblastic differentiation of MSCs, the expression of FPR1 is significantly increased, whereas the expression of other receptor subtypes, FPR2 and FPR3, is not. nih.govfrontiersin.org The stimulation of these MSCs with fMLP leads to an enhanced osteogenic process, characterized by increased expression of key osteogenic markers and greater mineralization. nih.govnih.gov This pro-osteogenic effect can be blocked by the application of cyclosporine H, a selective antagonist of FPR1, confirming the receptor's crucial role in this pathway. nih.gov

The signaling mechanism underlying fMLP-stimulated osteogenesis involves the activation of the FPR1-phospholipase C/phospholipase D-Ca²⁺-calmodulin-dependent kinase II-ERK-CREB pathway. nih.gov Furthermore, fMLP has been observed to inhibit the expression of peroxisome proliferator-activated receptor-γ1, a primary regulator of adipocyte differentiation, thereby favoring the osteoblastic lineage. nih.gov In vivo studies using zebrafish embryos have provided further evidence, showing that treatment with fMLP enhances skeletal ossification. nih.gov

Key FindingModel SystemEffect of fMLPReceptor InvolvedReference
Promotion of Osteoblastic CommitmentHuman Bone Marrow MSCsIncreased expression of osteogenic markers and mineralizationFPR1 nih.gov
Suppression of Adipogenic CommitmentHuman Bone Marrow MSCsInhibition of peroxisome proliferator-activated receptor-γ1 expressionFPR1 nih.gov
Enhanced Skeletal OssificationZebrafish EmbryosIncreased bone formationNot specified nih.gov

Fibroblast Proliferation and Modulation of Fibrotic Processes

The functional role of N-formyl-L-methionyl-L-leucyl-L-phenylalanine and its receptors has also been investigated in fibroblasts, cells central to wound healing and fibrotic processes. frontiersin.org Studies have confirmed the expression of functional N-formyl peptide receptors (FPRs) on normal human lung and skin fibroblasts. nih.gov

Stimulation of fibroblasts with fMLP initiates distinct signal transduction events, including the mobilization of calcium from intracellular stores and a transient increase in filamentous actin (F-actin). nih.govnih.gov This signaling is dose-dependent and can be inhibited by pertussis toxin, indicating the involvement of G proteins. nih.gov A primary functional outcome of this activation is the induction of dose-dependent cell migration. nih.gov The adhesion and motility of fibroblasts on fibronectin, induced by fMLP, are dependent on the activity of protein kinase C and phosphatidylinositol 3-kinase. nih.gov

While fMLP clearly activates signaling and migratory responses in fibroblasts, its direct role in proliferation is less defined. Some research indicates that the interaction of the urokinase-type plasminogen activator receptor (uPAR) with FPRs can induce cell proliferation in normal skin fibroblasts. frontiersin.org However, the direct mitogenic effect of fMLP itself on fibroblast proliferation has not been extensively detailed. The presence and activation of FPRs on fibroblasts suggest a potential role for these cells in innate immune responses, reacting to bacteria-derived peptides. nih.gov

Cellular ResponseCell TypeKey fMLP-induced EventsSignaling Pathway ComponentsReference
Signal TransductionTransfected Mouse FibroblastsIntracellular calcium mobilizationPertussis toxin-sensitive G proteins nih.gov
Cell Migration & AdhesionHuman Lung and Skin FibroblastsDose-dependent migration, transient F-actin increaseProtein kinase C, Phosphatidylinositol 3-kinase nih.gov

Modulation of Prostaglandin E Release in Amnion Tissue

Investigations using human amnion-derived WISH cells have revealed that N-formyl-L-methionyl-L-leucyl-L-phenylalanine plays a significant role in modulating the release of Prostaglandin E2 (PGE2), a key mediator in the process of labor. frontiersin.orgnih.govmdpi.com Specific binding sites for fMLP are present on these amnion cells, and the peptide's binding induces a notable increase in PGE2 release. frontiersin.orgmdpi.com

The kinetic properties of these binding sites are characterized by a single population with low affinity for fMLP, similar to what is found in amnion tissue before the onset of labor. frontiersin.orgnih.gov The fMLP-induced release of PGE2 is part of a larger signaling cascade. The transduction pathway involves the activation of phospholipase C, which is followed by an increase in the intracellular calcium concentration ([Ca2+]i). frontiersin.orgnih.gov

The process can be effectively inhibited by specific antagonists and inhibitors, providing insight into its mechanism. The fMLP receptor antagonist, N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine, blocks the binding of fMLP. frontiersin.orgnih.gov Furthermore, the PGE2 output stimulated by fMLP is inhibited by indomethacin (B1671933) (a cyclooxygenase inhibitor), quinacrine (B1676205) (a phospholipase A2 inhibitor), and U-73122 (a phospholipase C inhibitor). frontiersin.orgnih.gov These findings underscore the role of proinflammatory agents like fMLP in the biochemical events, such as the synthesis of prostaglandins, that are associated with human parturition. frontiersin.org

ParameterObservation in Amnion-Derived WISH CellsReference
fMLP Effect Induces a significant increase in Prostaglandin E2 (PGE2) release. frontiersin.orgmdpi.com
Receptor Binding Presence of a single population of low-affinity binding sites for fMLP. frontiersin.orgnih.gov
Signal Transduction Involves phospholipase C activation and a subsequent increase in intracellular calcium. frontiersin.orgnih.gov
Inhibition of PGE2 Release Blocked by Indomethacin, Quinacrine, and U-73122. frontiersin.orgnih.gov
Receptor Antagonism Binding is inhibited by N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine. frontiersin.orgnih.gov

Metabolic Pathways and Enzymatic Degradation of N Formyl L Methionyl L Leucyl L Phenylalanine

Deformylation and Aminopeptidase Activities in N-formyl Peptides

The initial degradation of N-formyl peptides like fMLP in mammals is a two-step process carried out by specific enzymes found, for instance, in the intestinal mucosa. acs.orgnih.gov This enzymatic cascade is crucial for inactivating the potent pro-inflammatory signals carried by these bacterial and mitochondrial-derived molecules. acs.orgutoronto.ca

The first step involves the hydrolytic removal of the N-terminal N-formylmethionine (f-Met) residue from the peptide. acs.org This action is followed by the second step, where the released f-Met is further broken down into formate and methionine. acs.orgutoronto.ca This sequential degradation effectively eliminates the chemotactic activity of the original peptide. acs.org

f-Met Aminopeptidase (fMAP) Hydrolytic Activity

The first enzyme in this pathway, initially termed f-Met aminopeptidase (fMAP), is responsible for cleaving the peptide bond between N-formylmethionine and the adjacent amino acid, in this case, leucine. acs.org This hydrolytic activity releases the N-formylmethionine and the remaining dipeptide, leucyl-phenylalanine. utoronto.ca Research has identified this enzyme as α-N-acylpeptide hydrolase (APEH). acs.orgutoronto.ca The cleavage of f-Met from the peptide is the key step in abolishing its biological activity, as the N-formylmethionine residue is essential for binding to formyl peptide receptors (FPRs) on immune cells. acs.orgresearchgate.net

Kinetic studies of the enzyme purified from rat intestinal mucosa have determined its efficiency in processing fMLP.

Table 1: Kinetic Parameters of f-Met Aminopeptidase (α-N-Acylpeptide Hydrolase) with fMLP
ParameterValueSource
kcat14 s⁻¹ utoronto.ca
KM0.60 mM utoronto.ca
kcat/KM22,500 M⁻¹s⁻¹ utoronto.ca

f-Met Deformylase (fMDF) Conversion to Formate and Methionine

Once N-formylmethionine is liberated from the peptide chain, it becomes the substrate for the second enzyme in the pathway, N-formylmethionine deformylase (fMDF). acs.org This enzyme catalyzes the hydrolysis of the formyl group from the methionine, yielding formate and free L-methionine as products. acs.orgutoronto.ca This enzyme has been identified as Nα-acyl-L-amino acid amidohydrolase. acs.orgutoronto.ca The conversion of f-Met is essential, as f-Met itself can be recognized by the immune system. mdpi.com

The kinetic properties of this deformylase have also been characterized.

Table 2: Kinetic Parameters of f-Met Deformylase (Nα-Acyl-L-Amino Acid Amidohydrolase) with f-Met
ParameterValueSource
kcat7.9 s⁻¹ acs.org
KM3.1 mM acs.org
kcat/KM2550 M⁻¹s⁻¹ acs.org

Role of α-N-Acylpeptide Hydrolase and Nα-Acyl-L-Amino Acid Amidohydrolase in Degradation

As established, the degradation of fMLP is initiated by two key enzymes that have been identified through protein purification and mass spectrometry. acs.orgutoronto.ca

α-N-Acylpeptide Hydrolase (APEH): This enzyme, also known as acylamino-acid-releasing enzyme, functions as the fMAP. acs.orgutoronto.ca It catalyzes the removal of N-acylated amino acids from the N-terminus of peptides. researchgate.netnih.gov Its substrate specificity is not limited to formylated peptides; it can also remove acetylated amino acids such as Ac-Ala, Ac-Met, and Ac-Ser from peptides. nih.gov The enzyme's primary role in this context is to recognize and cleave the N-formylmethionine from fMLP, thereby inactivating this potent chemoattractant. acs.org

Nα-Acyl-L-Amino Acid Amidohydrolase: This enzyme, also referred to as N-acylase IA, acts as the fMDF. acs.orgutoronto.ca It belongs to a family of amidohydrolases that cleave N-acyl groups from amino acids. researchgate.net Its specific function in this pathway is to hydrolyze the formyl group from the free N-formylmethionine produced by APEH, completing the breakdown into formate and methionine. acs.org

Together, these two hydrolases form an efficient enzymatic barrier, particularly in the gut, protecting the host from excessive inflammation that could be triggered by N-formyl peptides released by commensal bacteria. acs.orgutoronto.ca

Physiological Significance of N-formyl-L-methionyl-L-leucyl-L-phenylalanine Degradation in Inflammatory Resolution

N-formyl peptides, such as fMLP, are powerful pro-inflammatory molecules that are recognized by formyl peptide receptors (FPRs) on phagocytic leukocytes like neutrophils and macrophages. mdpi.comnih.gov The binding of fMLP to these receptors triggers a cascade of events, including chemotaxis (cell migration to the site of infection or injury), degranulation, and the production of reactive oxygen species, which are all hallmarks of the acute inflammatory response. mdpi.comnih.govmdpi.com

While this response is vital for host defense against bacterial pathogens, an uncontrolled or prolonged inflammatory response can lead to tissue damage and contribute to chronic inflammatory diseases. mdpi.com The enzymatic degradation of fMLP is therefore of profound physiological importance for several reasons:

Signal Termination: The breakdown of fMLP by APEH and Nα-acyl-L-amino acid amidohydrolase terminates the pro-inflammatory signal. acs.org By eliminating the ligand, these enzymes prevent continuous activation of FPRs, allowing the inflammatory response to be resolved once the threat is neutralized.

Prevention of Unwanted Inflammation: The gastrointestinal tract is colonized by a vast population of commensal bacteria, which constantly produce N-formyl peptides. acs.org The high concentration of degradative enzymes in the intestinal mucosa creates a barrier that prevents these bacterial products from systemically activating the immune system, which would otherwise lead to chronic gut inflammation. acs.orgnih.gov

Homeostasis: The degradation of fMLP and other N-formyl peptides is a key mechanism for maintaining immune homeostasis, ensuring that the inflammatory response is proportionate to the stimulus and is efficiently switched off. mdpi.com

In essence, the degradation pathway for fMLP is a critical component of the body's ability to control and resolve inflammation, preventing the potentially damaging consequences of a sustained immune response. acs.orgmdpi.com

N-terminal Formylmethionine as a Degradation Signal in Bacterial Proteins

In bacteria, all newly synthesized proteins begin with N-formylmethionine (fMet). nih.govnih.gov While the formyl group is typically removed co-translationally by an enzyme called peptide deformylase (PDF), this process is not always complete. nih.govmicrobialcell.com Emerging evidence suggests that the fMet residue itself can act as a degradation signal, or "degron," for the nascent polypeptide chain. nih.govnih.gov

This system, termed the fMet/N-degron pathway, is thought to function as a quality control mechanism for newly synthesized proteins. nih.govnih.gov If a nascent protein folds improperly or its synthesis rate is too high for efficient deformylation by PDF, the exposed N-terminal fMet can be recognized by cellular proteases. nih.govmicrobialcell.com This recognition targets the aberrant protein for rapid, co-translational degradation. nih.govmicrobialcell.com

The fMet/N-degron pathway in bacteria is analogous to the Ac/N-degron pathway in eukaryotes, where N-terminal acetylation can similarly mark proteins for destruction. bmbreports.org The faster rate of protein synthesis in bacteria may be an evolutionary driver for this pre-translationally designed degradation signal, allowing for rapid clearance of potentially toxic or non-functional proteins. nih.govnih.gov

Degradation Pathways of Phenylalanine Components within N-formyl-L-methionyl-L-leucyl-L-phenylalanine

Following the initial cleavage of fMLP by α-N-acylpeptide hydrolase, the dipeptide leucyl-phenylalanine is released. Further peptidase activity would liberate free L-phenylalanine. Phenylalanine is an essential amino acid, and its catabolism in humans occurs primarily in the liver through a well-defined pathway. davuniversity.orgpharmaguideline.com

The main pathway for phenylalanine degradation begins with its conversion to another amino acid, tyrosine. davuniversity.orgpharmaguideline.com

Hydroxylation to Tyrosine: The first and rate-limiting step is the irreversible hydroxylation of phenylalanine to form tyrosine. This reaction is catalyzed by the enzyme phenylalanine hydroxylase , which requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4). davuniversity.orgpharmaguideline.com

Transamination of Tyrosine: Tyrosine is then converted to p-hydroxyphenylpyruvate through a transamination reaction catalyzed by tyrosine transaminase . davuniversity.orgpharmaguideline.com

Oxidation and Rearrangement: The enzyme p-hydroxyphenylpyruvate hydroxylase catalyzes the conversion of p-hydroxyphenylpyruvate to homogentisate. This complex reaction involves decarboxylation, oxidation, and hydroxylation. pharmaguideline.com

Ring Cleavage: The aromatic ring of homogentisate is opened by homogentisate 1,2-dioxygenase , yielding maleylacetoacetate. davuniversity.org

Isomerization: Maleylacetoacetate is isomerized to fumarylacetoacetate by maleylacetoacetate isomerase .

Final Cleavage: Finally, fumarylacetoacetate hydrolase cleaves fumarylacetoacetate into two smaller molecules: fumarate and acetoacetate . davuniversity.org

Fumarate is an intermediate of the citric acid cycle and can be used for glucose synthesis (making phenylalanine glucogenic), while acetoacetate is a ketone body (making phenylalanine also ketogenic). davuniversity.orgpharmaguideline.com

In cases where phenylalanine hydroxylase is deficient, a minor alternative pathway becomes more prominent, where phenylalanine is transaminated to phenylpyruvate. youtube.comresearchgate.net

Table 3: Key Steps in the Major Degradation Pathway of Phenylalanine
StepSubstrateEnzymeProductSource
1PhenylalaninePhenylalanine hydroxylaseTyrosine davuniversity.orgpharmaguideline.com
2TyrosineTyrosine transaminasep-Hydroxyphenylpyruvate davuniversity.orgpharmaguideline.com
3p-Hydroxyphenylpyruvatep-Hydroxyphenylpyruvate hydroxylaseHomogentisate pharmaguideline.com
4HomogentisateHomogentisate 1,2-dioxygenaseMaleylacetoacetate davuniversity.org
5MaleylacetoacetateMaleylacetoacetate isomeraseFumarylacetoacetate
6FumarylacetoacetateFumarylacetoacetate hydrolaseFumarate + Acetoacetate davuniversity.org

Advanced Research Methodologies and Models in N Formyl L Methionyl L Leucyl L Phenylalanine Studies

In Vitro Cell Culture Models

In vitro models are fundamental for dissecting the specific cellular and molecular effects of fMLP. These systems provide controlled environments to study cellular responses, signaling pathways, and receptor interactions without the complexities of a whole organism.

Primary Immune Cell Cultures (Neutrophils, Macrophages, Monocytes, Platelets)

Primary immune cells, isolated directly from blood or tissues, are crucial for studying the effects of fMLP on the innate immune system. These cells are central to the inflammatory and host defense responses initiated by N-formylated peptides.

Neutrophils: As the most abundant polymorphonuclear leukocytes (PMNs), neutrophils are a primary focus of fMLP research. wikipedia.org Studies using isolated human and rabbit neutrophils have been instrumental in defining fMLP as a potent chemoattractant. wikipedia.org Key functions of neutrophils stimulated by fMLP that have been extensively studied include:

Chemotaxis: The directed migration of neutrophils towards a concentration gradient of fMLP is a hallmark of its activity. nih.govnih.gov

Degranulation: fMLP induces the release of enzymes and antimicrobial molecules from intracellular granules, a critical step in host defense. nih.govnih.gov

Superoxide (B77818) Generation: The activation of the neutrophil respiratory burst, leading to the production of reactive oxygen species (ROS) like superoxide, is another key response to fMLP. nih.govnih.govnih.gov

Priming: At low concentrations, fMLP can "prime" neutrophils, enhancing their response to a second stimulus. ashpublications.org This priming can occur through calcium-independent and pertussis toxin-insensitive pathways. ashpublications.org

Macrophages: These phagocytic cells play a vital role in both innate and adaptive immunity. In vitro studies with murine peritoneal macrophages and macrophage cell lines (e.g., P388D-1) have shown that fMLP can activate them to become tumoricidal. nih.govresearchgate.net This activation involves intracellular signaling pathways, as liposome-encapsulated fMLP was effective while free fMLP was not, suggesting an intracellular site of action. nih.gov

Monocytes: As precursors to macrophages and dendritic cells, monocytes are key players in inflammation. Research on human peripheral blood monocytes has revealed that only a specific subpopulation (20-40%) is responsive to chemoattractants like fMLP. nih.gov This responsive subpopulation expresses receptors for fMLP, while the non-migrating cells lack these receptors. nih.gov Studies have also investigated the chemotactic and superoxide production responses of monocytes to oxidized derivatives of fMLP. nih.gov

Platelets: While primarily known for their role in hemostasis, platelets also contribute to inflammation and innate immunity. fMLP primes platelet activation and enhances thrombus formation under arterial flow conditions. nih.gov This effect is mediated primarily through the Formyl Peptide Receptor 1 (FPR1). nih.gov Studies on rabbit platelets have shown that fMLP-stimulated neutrophils can, in turn, activate platelets, indicating a complex interplay between these cell types during an inflammatory response. nih.gov

Cell TypeKey fMLP-Induced Responses Studied in VitroReferences
Neutrophils Chemotaxis, Degranulation, Superoxide Generation, Priming wikipedia.orgnih.govnih.govnih.govnih.govashpublications.org
Macrophages Activation of Tumoricidal Properties nih.govresearchgate.net
Monocytes Chemotaxis (in a specific subpopulation), Superoxide Production nih.govnih.gov
Platelets Priming of Activation, Augmentation of Thrombus Formation nih.govnih.gov

Mesenchymal Stem Cell Cultures for Differentiation Studies

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types. Recent research has explored the role of fMLP in directing MSC differentiation.

Studies using human mesenchymal stem cells derived from bone marrow have demonstrated that fMLP plays a significant role in lineage commitment. nih.govnih.gov During osteoblastic differentiation, the expression of FPR1 is significantly increased. nih.gov fMLP, acting as a specific ligand for FPR1, actively promotes the differentiation of MSCs into osteoblasts while simultaneously suppressing their commitment to the adipogenic (fat cell) lineage. nih.govnih.gov This fMLP-stimulated osteogenesis is characterized by an increased expression of osteogenic markers and enhanced mineralization. nih.gov

Receptor-Transfected Mammalian and Insect Cell Lines (e.g., HEK293, Sf9)

To study the specific interactions between fMLP and its receptors in a clean, controlled system, researchers utilize non-immune cell lines that have been genetically engineered to express formyl peptide receptors.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a common mammalian cell line used for this purpose. When transfected to express FPR, they provide a model to study receptor binding, signaling, and constitutive activity without the interference of other immune receptors and signaling pathways present in native immune cells. researchgate.net

Sf9 Cells: Insect cell lines, such as Sf9 cells derived from the fall armyworm Spodoptera frugiperda, are also used. These cells, when used with baculovirus expression systems, can produce high levels of recombinant proteins, including G protein-coupled receptors like FPR. researchgate.net Studies in Sf9 cell membranes have been used to reconstitute fMLP-stimulated G-protein binding and to demonstrate the high constitutive activity of the human FPR. researchgate.net

Application of Pharmacological Inhibitors in Mechanistic Studies (e.g., PKC, PTK, Pin1 inhibitors)

Pharmacological inhibitors are indispensable tools for dissecting the intracellular signaling pathways triggered by fMLP. By selectively blocking specific enzymes, researchers can determine their necessity in a particular cellular response.

Protein Kinase C (PKC) and Protein Tyrosine Kinase (PTK) Inhibitors: Studies on the activation of murine macrophages by fMLP have utilized inhibitors of PKC (e.g., H-7, chelerythrine (B190780) chloride) and PTK (e.g., genistein (B1671435), lavendustin A). researchgate.netnih.gov The findings that these inhibitors downregulate fMLP-induced tumoricidal activity suggest the critical involvement of both PKC and PTK signaling cascades in macrophage activation by the formyl peptide. researchgate.netnih.gov

FPR1 Antagonists: The use of selective receptor antagonists helps to confirm that the observed effects of fMLP are mediated through a specific receptor. For instance, in studies of MSC differentiation, the selective FPR1 antagonist cyclosporine H was shown to block the fMLP-stimulated osteogenesis, confirming that the pro-osteoblastic effect is mediated specifically through FPR1. nih.govnih.gov

In Vivo Animal Models

While in vitro models are excellent for mechanistic studies, in vivo animal models are essential for understanding the role of fMLP in the complex environment of a living organism, particularly in the context of disease.

Murine Models of Pneumococcal Pneumonia and Chronic Inflammation

Murine models are widely used to investigate infectious diseases and inflammatory conditions.

Pneumococcal Pneumonia: Streptococcus pneumoniae is a major cause of bacterial pneumonia, a condition where the recruitment of neutrophils to the lungs is a critical step for host survival. nih.gov Murine models of pneumococcal pneumonia have been used to investigate the relative contribution of bacterium-derived chemoattractants like fMLP versus host-derived chemokines in coordinating neutrophil infiltration into the alveolar spaces. nih.govasm.org These studies, using various mouse strains including formyl peptide receptor (FPR)-knockout mice, have shown that both fMLP and host chemokines play important, and sometimes redundant, roles in this process, with their relative importance varying depending on the genetic backgrounds of the host and the bacterial strain. nih.govasm.orgasm.org

Chronic Inflammation: The role of fMLP is also being explored in models of chronic inflammation and other pathologies. For example, fMLP has been shown to induce inflammation in the rat jejunum. researchgate.net Furthermore, in a rat model of status epilepticus, fMLP demonstrated an anti-inflammatory, neuroprotective, and anticonvulsant role, highlighting its complex and context-dependent functions in neurological inflammation. nih.gov These models are crucial for understanding how fMLP signaling contributes to the pathogenesis of chronic inflammatory diseases and for evaluating potential therapeutic interventions targeting the FPR pathway. mdpi.com

Research AreaIn Vivo ModelKey FindingsReferences
Bacterial Infection Murine model of pneumococcal pneumoniafMLP contributes to neutrophil infiltration into lungs, with its role varying by host and pathogen genetics. nih.govasm.orgasm.org
Chronic Inflammation Rat model of intestinal inflammationfMLP can induce jejunal inflammation. researchgate.net
Neurological Disease Rat model of status epilepticusfMLP exhibits neuroprotective and anti-inflammatory effects. nih.gov

Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis Research

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The EAE model is instrumental in studying the key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis. It is induced in various animal species by immunization with myelin antigens, leading to an autoimmune response against the central nervous system.

A thorough review of scientific literature indicates that while the broader class of formyl peptides is of interest in neuroinflammation, specific studies investigating the effects of N-(N-Formyl-L-methionyl)-L-phenylalanine within the EAE model have not been published. Research in this area has concentrated on more potent inflammatory mediators and potential therapeutic agents. Therefore, there are no detailed research findings or data tables available that describe the application or effects of this specific dipeptide in EAE-based multiple sclerosis research.

Biochemical and Biophysical Techniques

Biochemical and biophysical techniques are fundamental to characterizing the interaction of ligands like this compound with their receptors and elucidating the subsequent cellular responses. Early structure-activity relationship studies on formyl peptides identified FMP as a biologically active compound, though consistently less potent than its tripeptide analog, fMLP. pnas.orgnih.gov

Receptor Binding Assays (e.g., [3H]FMLP binding, GTPγS binding)

Receptor binding assays are critical for determining the affinity of a ligand for its receptor. Studies on the formyl peptide receptor on neutrophils and lung macrophages have utilized radiolabeled fMLP ([3H]fMLP) to characterize the binding site. In these competitive binding assays, this compound was shown to inhibit the binding of [3H]fMLP, confirming that it interacts with the same receptor. atsjournals.org

Table 1: Comparative Potency of Formyl Peptides in Functional and Binding Assays

Compound Relative Chemotactic Potency Notes
N-Formyl-Met-Leu-Phe (fMLP) Most Potent Serves as the benchmark for activity.
N-Formyl-Met-Phe (FMP) Intermediate Potency Less potent than fMLP, more potent than fMet-Leu. ethernet.edu.et
N-Formyl-Met-Leu Lower Potency Less potent than FMP. ethernet.edu.et
N-Formyl-Met Least Potent Exhibits the lowest chemotactic activity in this series. ethernet.edu.et

This table illustrates the general structure-activity relationship established in early studies. Exact binding affinities (Kd) or inhibitory concentrations (IC50) for FMP are not consistently reported across studies.

Intracellular Calcium Measurement Techniques (e.g., Fura-2/AM-based Spectrofluorimetry)

Activation of the formyl peptide receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that includes a rapid, transient increase in the concentration of intracellular free calcium ([Ca2+]i). nih.gov This calcium flux is a critical second messenger that triggers various downstream cellular functions. While FMP is less potent than fMLP, as an agonist it is expected to induce calcium mobilization upon binding to the receptor. scienceopen.com

Specific studies detailing the precise EC50 (half-maximal effective concentration) for FMP-induced calcium mobilization are scarce. However, its activity as a chemotactic factor and an inducer of superoxide production is fundamentally linked to its ability to trigger this calcium signal, albeit at higher concentrations than would be required for fMLP. scienceopen.comresearchgate.net

Enzyme Activity Assays (e.g., Myeloperoxidase, Elastase, Superoxide Production)

Formyl peptides are potent activators of phagocytic leukocytes like neutrophils, stimulating the release of granular enzymes and the production of reactive oxygen species (ROS) as part of the innate immune response.

Superoxide Production: The activation of the NADPH oxidase enzyme complex, which leads to the "respiratory burst" and production of superoxide anions (O2−), is a key function of activated neutrophils. This compound has been used as a stimulus in studies to elicit superoxide production. nih.gov Research has demonstrated a clear correlation between the binding of FMP to its receptor and the subsequent stimulation of superoxide anion release from alveolar macrophages. atsjournals.org Its potency in stimulating this response is lower than that of fMLP, aligning with its binding affinity. atsjournals.org

Myeloperoxidase and Elastase Release: Myeloperoxidase and neutrophil elastase are enzymes stored in the azurophilic granules of neutrophils. Upon stimulation with potent chemoattractants, these granules fuse with the plasma membrane, releasing their contents in a process called degranulation. While fMLP is a well-characterized inducer of myeloperoxidase and elastase release, specific data quantifying the efficacy and potency of FMP for releasing these specific enzymes are not detailed in available literature. unifi.itnih.gov However, as a functional FPR agonist, it is understood to be capable of inducing degranulation, requiring higher concentrations to achieve effects comparable to those of fMLP. unifi.it

Gene Expression Analysis (e.g., Quantitative-PCR, Northern Analysis)

The interaction of formyl peptides with their receptors can lead to downstream signaling events that modulate gene expression, particularly for inflammatory cytokines. Studies have shown that high concentrations of fMLP can induce the gene expression of IL-1α, IL-1β, and IL-6 in human peripheral blood mononuclear cells.

However, the scientific literature lacks specific studies focused on the effects of this compound on gene expression. Research into the transcriptional consequences of formyl peptide receptor activation has prioritized the use of high-potency agonists like fMLP to ensure robust and measurable responses. Therefore, no data is currently available from quantitative-PCR or Northern analysis experiments specifically investigating the impact of FMP.

Solid-State NMR for Structural Elucidation of Peptides and Analogues

Solid-State Nuclear Magnetic Resonance (SSNMR) has emerged as a powerful technique for determining the three-dimensional structure of peptides and proteins that are not amenable to single-crystal X-ray diffraction or solution-state NMR. nih.govmit.edu This method is particularly valuable for studying peptides in a solid, non-crystalline, or membrane-bound state, providing high-resolution structural details in a native-like environment.

The structural determination of the chemotactic tripeptide N-formyl-L-Met-L-Leu-L-Phe-OH (f-MLF-OH) serves as a prime example of the capabilities of SSNMR. nih.govmit.edu In such studies, the peptide is isotopically labeled, typically with ¹³C and ¹⁵N. A series of magic-angle spinning (MAS) NMR experiments are then performed to measure specific structural constraints. mit.edu These constraints include intramolecular distances between specific ¹³C and ¹⁵N nuclei and torsion angles that define the peptide's backbone and side-chain conformation. nih.govmit.edu

For the f-MLF-OH tripeptide, researchers were able to determine 16 distinct ¹³C-¹⁵N distances and 18 torsion angle constraints. mit.edu This wealth of empirical data is then used in computational protocols, such as simulated annealing, to calculate the peptide's three-dimensional structure. nih.gov This approach ensures that the full conformational space consistent with the experimental constraints is thoroughly searched, resulting in a high-quality structure. mit.edu The same principles and techniques can be applied to determine the precise solid-state conformation of this compound, revealing how the formylated methionine and phenylalanine residues are oriented relative to each other.

Table 1: Example Structural Constraints Measurable by Solid-State NMR

Constraint Type Nuclei Involved Information Gained
Internuclear Distance ¹³C – ¹⁵N Precise distance between specific carbon and nitrogen atoms, defining molecular shape.

Computational and Theoretical Modeling for Receptor-Ligand Interactions

Computational and theoretical modeling are indispensable tools for understanding how N-formylated peptides like this compound interact with their cellular targets, primarily the formyl peptide receptors (FPRs). nih.gov These G protein-coupled receptors are crucial in mediating host defense and inflammation. nih.gov Given the difficulty in crystallizing membrane proteins, computational methods such as homology modeling and molecular docking provide critical insights into the binding process.

Researchers have constructed homology models of formyl peptide receptors, often using the known structure of other GPCRs like the CXCR4 chemokine receptor as a template. researchgate.net These models create a detailed three-dimensional representation of the receptor's binding pocket. Molecular docking simulations are then used to predict the binding pose of a ligand, such as this compound, within this pocket. nih.gov

These studies have successfully identified key amino acid residues within the FPR1 binding site that are crucial for ligand recognition and receptor activation. nih.gov Cryo-electron microscopy structures of FPR1 in complex with N-formylated peptides have revealed a specific binding pocket containing an R201⁵·³⁸XXXR205⁵·⁴² motif. nih.gov This motif, along with other residues like D106³·³³, forms hydrogen bonds with the N-formyl group and the methionine residue of the ligand. nih.gov Specifically, residue R201⁵·³⁸ has been shown to directly contact the N-formyl group. nih.gov Since this compound shares this essential N-formyl-methionine component, these models provide a robust framework for predicting its specific interactions and understanding the structural basis for its biological activity.

Table 2: Key FPR1 Residues in N-Formyl Peptide Recognition

FPR1 Residue Location Putative Interaction with Ligand
Asp106³·³³ Transmembrane Helix 3 Hydrogen bonding with N-formyl-methionine
Arg201⁵·³⁸ Transmembrane Helix 5 Direct hydrogen bonding with the N-formyl group
Arg205⁵·⁴² Transmembrane Helix 5 Interaction with the N-formyl-methionine moiety

N Formyl L Methionyl L Leucyl L Phenylalanine in the Context of Host Defense and Pathological Processes

Integration into Innate Host Defense Mechanisms Against Bacterial Invasion

N-formylated peptides, such as fMLP, are released by bacteria and are recognized by the host's innate immune system as a sign of invasion. wikipedia.org This recognition triggers a cascade of defensive responses aimed at eliminating the invading pathogens.

The primary role of fMLP in host defense is to act as a potent chemoattractant for phagocytic leukocytes, particularly neutrophils. ingentaconnect.comresearchgate.net Neutrophils are a critical component of the innate immune system, responsible for the phagocytosis and destruction of invading microorganisms. nih.govnih.gov By binding to specific G protein-coupled receptors on the surface of these cells, fMLP directs their migration towards the source of the bacterial products. wikipedia.orgingentaconnect.com This process, known as chemotaxis, is a fundamental step in the inflammatory response, ensuring a rapid influx of immune cells to the site of infection. nih.gov

Upon activation by fMLP, neutrophils undergo a series of functional changes that enhance their antimicrobial capabilities. These responses include:

Degranulation: The release of antimicrobial molecules and enzymes from intracellular granules. wikipedia.orgnih.gov

Generation of Reactive Oxygen Species (ROS): The production of cytotoxic molecules like superoxide (B77818) and hydrogen peroxide, which are lethal to bacteria. wikipedia.orgnih.gov

Phagocytosis: The engulfment and subsequent destruction of invading microorganisms. nih.gov

The interaction between fMLP and its receptors on leukocytes is a key element of the innate immune mechanism for host defense against pathogens. wikipedia.org Studies have shown that mice lacking the N-formylpeptide receptor exhibit impaired antibacterial host defense, highlighting the critical role of this signaling pathway. ingentaconnect.com

Modulation of Inflammatory Responses in Various Biological Systems

Beyond its role in direct host defense, fMLP is a significant modulator of inflammatory responses across various biological systems. Its interaction with immune and non-immune cells can either initiate or regulate inflammatory cascades.

fMLP can induce the secretion of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in human peripheral blood mononuclear cells (PBMCs). nih.gov This cytokine induction is mediated through a G protein-coupled signaling pathway. nih.gov Furthermore, fMLP can increase the expression of major histocompatibility complex (MHC) class I molecules on colonic epithelial cells, making them more sensitive to bacterial peptides and potentially triggering an inflammatory response. researchgate.net

The inflammatory potential of fMLP is also evident in its ability to increase mucosal permeability. nih.gov Luminal perfusion with fMLP in the distal ileum of rats has been shown to increase the passage of molecules across the mucosal barrier, a process that could contribute to inflammatory bowel disease. nih.gov In intestinal epithelial cells, fMLP can activate proinflammatory transcription factors like NF-κB and activator protein-1 (AP-1), further driving inflammation. researchgate.net

Interestingly, fMLP can also exhibit anti-inflammatory properties under certain conditions. For instance, pretreatment of human neutrophils with fMLP has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) stimulated by lipopolysaccharide (LPS). nih.govnih.gov This suggests a complex regulatory role for fMLP in the inflammatory process, where it can both trigger and dampen immune responses.

Modulatory Effects of fMLP on Inflammatory Responses
Biological SystemCell TypeEffect of fMLPKey Findings
Human Peripheral BloodPeripheral Blood Mononuclear Cells (PBMCs)Induces pro-inflammatory cytokine secretionInduces secretion and gene expression of IL-1α, IL-1β, and IL-6. nih.gov
Intestinal MucosaColonic Epithelial CellsIncreases sensitivity to bacterial peptidesActivates proinflammatory transcription factors NF-κB and AP-1. researchgate.net
Intestinal MucosaDistal IleumIncreases mucosal permeabilityMay contribute to the pathogenesis of inflammatory bowel disease. nih.gov
Human NeutrophilsNeutrophilsInhibits LPS-induced TNF-α productionDemonstrates a potential anti-inflammatory role. nih.govnih.gov

Contribution to Non-Clinical Models of Disease Progression

The potent biological activities of fMLP have been leveraged in various non-clinical models to study the progression of diseases characterized by inflammation and bacterial involvement.

Acute Lung Injury: In murine models of pneumococcal pneumonia, fMLP is a key chemoattractant responsible for the recruitment of neutrophils into the pulmonary alveoli. nih.govnih.gov This influx of neutrophils, while essential for clearing the infection, can also contribute to acute lung injury. The relative importance of fMLP versus host-derived chemokines in this process can vary depending on the bacterial strain and host genetic background. nih.govnih.gov

Periprosthetic Joint Infection (PJI): PJI is a severe complication following joint replacement surgery. In a mouse model of PJI caused by Staphylococcus aureus, local administration of fMLP was shown to significantly reduce the bacterial load. nih.govnih.gov By jumpstarting the innate immune response and recruiting neutrophils to the site of implantation, fMLP helped to control the infection, reduce inflammation-induced bone loss, and improve functional outcomes like weight-bearing. nih.govnih.gov

fMLP in a Mouse Model of Periprosthetic Joint Infection
Outcome MeasureEffect of fMLP TreatmentTimeline
S. aureus infection levelsReduced by approximately 2-Log ordersDay 3 post-infection nih.govnih.gov
Peri-implant periosteal reactionReducedDay 10 post-infection nih.govnih.gov
Focal cortical lossReducedDay 10 post-infection nih.govnih.gov
Inflammatory infiltrateReducedDay 10 post-infection nih.govnih.gov
Pain behaviorReducedDay 10 post-infection nih.govnih.gov
Weight-bearing on implant legIncreasedDay 10 post-infection nih.govnih.gov

Cardiovascular Disease: While research is ongoing, there is evidence to suggest a role for formylated peptides in cardiovascular conditions. Mitochondrial N-formyl peptides, which are structurally similar to bacterial-derived fMLP, can induce vasodilation and have been implicated in the cardiovascular collapse seen in sepsis-like syndromes. nih.gov In rabbits, intravenous administration of fMLP induced a depressor effect on blood pressure. nih.gov These findings suggest that the fMLP signaling pathway may be a factor in vascular function and the systemic inflammatory response syndrome. nih.gov

Synergistic Interactions with Other Microbial Products in Inflammatory Responses

In the context of a bacterial infection, the host is often exposed to multiple microbial products simultaneously. The interaction between these products can lead to synergistic or modulatory effects on the inflammatory response. A key example of this is the interplay between fMLP and lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov

LPS is a potent activator of the immune system and can prime neutrophils to respond more robustly to other stimuli, including fMLP. nih.gov However, the interaction is not always synergistic. As mentioned earlier, pretreatment of human neutrophils with fMLP can inhibit the production of TNF-α in response to LPS stimulation. nih.gov This inhibitory effect was observed even when fMLP was added simultaneously with or shortly after LPS. nih.gov This suggests that fMLP can play a complex regulatory role, potentially dampening certain aspects of the inflammatory response to prevent excessive and damaging inflammation, such as that seen in septic shock. nih.govnih.gov

Future Directions and Emerging Research Avenues for N Formyl L Methionyl L Leucyl L Phenylalanine Research

Elucidating Underexplored FPR-Mediated Signaling Pathways and Crosstalk with Other Receptors (e.g., uPAR)

The canonical signaling pathway for fMLP involves the activation of G protein-coupled FPRs, leading to downstream effects like calcium mobilization, superoxide (B77818) production, and chemotaxis. nih.govgenscript.com However, the full spectrum of FPR-mediated signaling is not completely understood. Future research will likely focus on delineating the less-explored signaling cascades and the intricate crosstalk that occurs with other cell surface receptors.

A significant area of emerging research is the interaction between FPRs and the urokinase-type plasminogen activator receptor (uPAR). nih.gov This crosstalk is implicated in cellular processes beyond classical chemotaxis, including cell proliferation, migration, and tissue remodeling, particularly in the context of fibrosis and cancer. nih.govnih.govresearchgate.net Studies have shown that a specific region of uPAR (amino acids 88-92) can interact with FPRs, modulating their signaling output. nih.gov For instance, the activation of FPRs and their interaction with uPAR can induce a myofibroblast phenotype in dermal fibroblasts, suggesting a role in progressive fibrotic diseases like Systemic Sclerosis (SSc). nih.govnih.gov Further investigation is needed to clarify the molecular mechanisms of this interaction and the downstream signaling events, such as the involvement of Rac1 and ERK1/2 pathways. nih.gov

Receptor SystemInteracting PartnerKey Downstream EffectorsImplicated Biological ProcessReference
FPRs (Formyl Peptide Receptors)uPAR (Urokinase-type Plasminogen Activator Receptor)Rac1, ERK1/2, MAPKsFibroblast proliferation, Myofibroblast differentiation, Extracellular matrix deposition, Angiogenesis nih.govnih.gov
FPRsIntegrins (e.g., αVβ3)Src, β-arrestin-1Cell adhesion, Cell migration, suPAR signal transduction in podocytes nih.govmdpi.com
FPRsTyrosine Kinase ReceptorsPI3KCell survival, Proliferation nih.govnih.gov

Investigating Novel N-formyl-L-methionyl-L-leucyl-L-phenylalanine Ligands and Their Biological Impact

While fMLP is a potent agonist for FPR1, the FPR family (FPR1, FPR2/ALX, and FPR3) is known for its promiscuity, recognizing a wide variety of structurally diverse ligands. mdpi.com This includes not only other N-formylated peptides from bacteria and mitochondria but also non-formylated peptides, synthetic molecules, and lipids. mdpi.comresearchgate.net The discovery and characterization of novel ligands for these receptors are crucial for understanding their diverse biological functions and for developing more selective therapeutic agents.

Future research will focus on identifying new endogenous and exogenous ligands and characterizing their specific effects. For example, FPR2/ALX can be activated by both pro-inflammatory mediators like Serum Amyloid A (SAA) and anti-inflammatory molecules like Lipoxin A4 (LXA4), leading to distinct cellular responses. nih.gov Understanding how different ligands stabilize unique receptor conformations to trigger biased signaling—where a receptor preferentially activates one signaling pathway over another—is a key area of investigation. This could lead to the development of "biased agonists" that selectively promote therapeutic effects (e.g., anti-inflammatory responses) while avoiding adverse effects (e.g., pro-inflammatory activation).

Advanced Structural Biology Approaches for Receptor-Ligand Complexes

A fundamental understanding of how fMLP and other ligands bind to and activate FPRs requires high-resolution structural information. For a long time, the lack of crystal structures for FPRs hindered structure-based drug design. mdpi.com However, recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of GPCRs, including FPR2. researchgate.netnih.gov

The cryo-EM structure of FPR2 in complex with a G-protein and an agonist peptide has revealed a widely open, amphiphilic ligand-binding pocket, providing a molecular basis for its ability to recognize diverse ligands. researchgate.netnih.gov Future studies will aim to solve the structures of all three FPR subtypes in complex with various agonists and antagonists, including fMLP. These high-resolution structures will be invaluable for:

Elucidating the molecular basis of ligand recognition: Pinpointing the specific amino acid residues that interact with different parts of the fMLP molecule. nih.gov

Understanding the mechanism of receptor activation: Visualizing the conformational changes that occur upon ligand binding and lead to G-protein coupling. nih.govresearchgate.net

Facilitating structure-based drug design: Enabling the computational docking and rational design of novel, highly selective, and potent modulators of FPR activity. nih.gov

Structural ApproachKey Information YieldedFuture ApplicationReference
Cryo-Electron Microscopy (Cryo-EM)High-resolution structure of the FPR2-Gi signaling complex. Revealed an open, amphiphilic binding pocket.Solving structures of FPR1 and FPR3 with various ligands (fMLP, antagonists, biased agonists). researchgate.netnih.gov
X-ray CrystallographyCrystal structure of FPR2 bound to a peptide agonist (WKYMVm). Detailed ligand-binding modes.Obtaining static "snapshots" of different receptor activation states to complement dynamic cryo-EM data. researchgate.net
Computational Modeling & SimulationPredicted binding poses of fMLP in FPR1 and FPR2 models. Identified key residues for ligand interaction.Virtual screening of compound libraries; predicting the impact of mutations; simulating receptor dynamics. nih.gov

Development of Targeted Research Tools and Probes Based on N-formyl-L-methionyl-L-leucyl-L-phenylalanine Core Structure

To dissect the complex biology of fMLP and its receptors in real-time and in living systems, there is a growing need for sophisticated research tools. Building upon the fMLP core structure, researchers can develop a variety of chemical probes to investigate receptor function with high precision.

The development of small-molecule fluorescent probes targeting FPRs is a promising avenue. nih.gov These probes, which conjugate an FPR-binding pharmacophore to a fluorophore, can be used to visualize receptor distribution, trafficking, and internalization in live cells using advanced imaging techniques like multiphoton microscopy. nih.gov Furthermore, fMLP itself can be incorporated into novel drug delivery systems. For instance, modifying liposomal nanocarriers with fMLP can enhance the delivery of therapeutic agents to sites of inflammation, where leukocytes expressing FPRs are abundant. tandfonline.com

Future developments will likely include:

Photo-activatable ligands: To control receptor activation in specific tissues and at precise times with light.

Biotinylated or clickable fMLP analogs: To facilitate the isolation and identification of receptor complexes and binding partners.

PET (Positron Emission Tomography) radioligands: To enable non-invasive imaging of FPR expression in vivo, which could be valuable for diagnosing and monitoring inflammatory diseases and cancer.

By pursuing these future directions, the scientific community will continue to uncover the intricate roles of the fMLP/FPR system in health and disease, paving the way for novel therapeutic strategies targeting inflammation, infection, and cancer.

Q & A

Q. How does N-(N-Formyl-L-methionyl)-L-phenylalanine initiate protein synthesis in prokaryotic systems?

The compound acts as a bacterial protein synthesis initiator by mimicking formylated methionine, the canonical start codon in prokaryotes. It binds to the 30S ribosomal subunit-mRNA complex and tRNA<sup>fMet</sup>, facilitating proper initiation complex formation. Methodologically, ribosome-binding assays (e.g., sucrose density gradient centrifugation) and fluorescence anisotropy can track interactions with ribosomal components . Additionally, competitive inhibition studies using non-hydrolysable GTP analogs (e.g., GDPNP) help elucidate GTPase-dependent steps in initiation .

Q. What experimental methods are used to assess its chemoattractant activity in immune cells?

Chemotaxis assays, such as Boyden chamber or transwell migration systems, quantify neutrophil or macrophage migration toward the peptide. Calcium imaging (e.g., Fura-2 AM dye) detects intracellular Ca<sup>2+</sup> flux, a hallmark of formyl peptide receptor (FPR) activation . Flow cytometry with phospho-specific antibodies (e.g., anti-pERK/pAkt) measures downstream MAPK/PI3K pathway activation . For phagocytosis, fluorescence-labeled bacteria (e.g., pHrodo™ E. coli) can track phagocytic uptake in real time .

Q. How do environmental factors (pH, temperature) influence its stability and activity?

Stability is assessed via HPLC or mass spectrometry under varying conditions (e.g., 4–37°C, pH 5–8). Bioactivity retention is tested in parallel using functional assays (e.g., chemotaxis). For example, acidic pH (<6.0) destabilizes the formyl group, reducing receptor binding affinity. Circular dichroism (CD) spectroscopy can monitor conformational changes in the peptide under stress conditions .

Advanced Research Questions

Q. How can structural discrepancies in beta-sheet formation between crystallography studies be resolved?

Earlier studies proposed anti-parallel beta-sheets for N-formylmethionyl peptides, but X-ray crystallography (resolution ≤1.8 Å) revealed parallel beta-sheets stabilized by C–H···O hydrogen bonds in this compound . Molecular dynamics simulations (e.g., AMBER or GROMACS) can model hydrogen-bonding dynamics, while solid-state NMR validates packing interactions in crystalline states .

Q. What explains species-specific differences in its effects on neutrophils vs. mast cells?

Human neutrophils express FPR1, which binds the peptide with high affinity, triggering superoxide production and degranulation. In contrast, rat mast cells lack FPR1 homologs and respond via alternative receptors (e.g., MRGPRX2). Comparative studies require receptor knockout models (CRISPR/Cas9) and transcriptomic profiling (RNA-seq) to identify species-specific signaling pathways .

Q. How do researchers reconcile contradictory data on PI3K/MAPK pathway activation in different cell types?

Cross-talk between pathways can mask dominant signaling nodes. Pharmacological inhibitors (e.g., LY294002 for PI3K, U0126 for MEK/ERK) combined with phosphoproteomics (LC-MS/MS) dissect pathway contributions. Single-cell RNA sequencing further resolves heterogeneity in cellular responses .

Q. What challenges arise when translating in vitro findings to in vivo models of bronchoconstriction?

Inhaled FMLP induces bronchoconstriction in humans via direct smooth muscle contraction and vagal reflex activation. However, murine models lack equivalent cholinergic responses. Precision-cut lung slices (PCLS) with live imaging or telemetric pressure sensors in airways improve translational relevance. Pre-treatment with ipratropium bromide (a muscarinic antagonist) helps isolate receptor-specific effects .

Methodological Considerations

  • Crystallography : Use synchrotron radiation for high-resolution data collection (≤1.0 Å) to resolve hydrogen-bonding ambiguities .
  • Species-Specific Assays : Validate receptor expression via qPCR or Western blot before functional studies .
  • Pathway Analysis : Combine inhibitor panels with phospho-flow cytometry for multiplexed signaling analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.